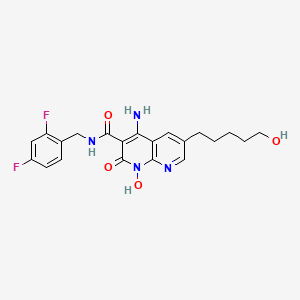

Gsto-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il inhibe spécifiquement l'activité des enzymes glutathion S-transférases, notamment GSTA2, GSTM1 et GSTP1-1 . Ces enzymes jouent un rôle crucial dans les processus de détoxification au sein des cellules, faisant de GSTO-IN-2 un outil précieux dans la recherche scientifique, en particulier dans l'étude du cancer et d'autres maladies où l'activité de la glutathion S-transférase est impliquée .

Méthodes De Préparation

La synthèse de GSTO-IN-2 implique plusieurs étapes, commençant généralement par la préparation de la structure principale, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse exacte et les conditions réactionnelles peuvent varier, mais impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter les réactions. Les méthodes de production industrielle impliqueraient probablement une mise à l'échelle de ces réactions dans de grands réacteurs, assurant la pureté et la constance du produit final par le biais de mesures rigoureuses de contrôle qualité .

Analyse Des Réactions Chimiques

GSTO-IN-2 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les réactifs courants comprennent les oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont couramment utilisés.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes ou les nucléophiles comme les ions hydroxyde.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation pourrait donner une forme plus oxydée de this compound, tandis que la réduction pourrait produire une forme plus réduite .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les mécanismes d'inhibition enzymatique et le rôle de la glutathion S-transférase dans diverses réactions chimiques.

Biologie : Les chercheurs utilisent this compound pour étudier les fonctions biologiques des enzymes glutathion S-transférases dans les processus cellulaires.

Médecine : this compound est utilisé dans la recherche sur le cancer pour étudier ses effets sur les cellules tumorales et son potentiel en tant qu'agent thérapeutique.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des enzymes glutathion S-transférases. Ces enzymes sont impliquées dans la détoxification des composés nocifs en les conjuguant au glutathion. En inhibant ces enzymes, this compound perturbe ce processus de détoxification, conduisant à l'accumulation de composés toxiques dans les cellules. Ce mécanisme est particulièrement utile dans la recherche sur le cancer, où l'inhibition de la glutathion S-transférase peut améliorer l'efficacité des médicaments de chimiothérapie .

Applications De Recherche Scientifique

GSTO-IN-2 has a wide range of scientific research applications:

Chemistry: It is used to study the mechanisms of enzyme inhibition and the role of glutathione S-transferase in various chemical reactions.

Biology: Researchers use this compound to investigate the biological functions of glutathione S-transferase enzymes in cellular processes.

Medicine: this compound is used in cancer research to study its effects on tumor cells and its potential as a therapeutic agent.

Mécanisme D'action

GSTO-IN-2 exerts its effects by inhibiting the activity of glutathione S-transferase enzymes. These enzymes are involved in the detoxification of harmful compounds by conjugating them with glutathione. By inhibiting these enzymes, this compound disrupts this detoxification process, leading to the accumulation of toxic compounds within cells. This mechanism is particularly useful in cancer research, where the inhibition of glutathione S-transferase can enhance the effectiveness of chemotherapy drugs .

Comparaison Avec Des Composés Similaires

GSTO-IN-2 est unique en son genre par son inhibition spécifique de multiples enzymes glutathion S-transférases, notamment GSTA2, GSTM1 et GSTP1-1. Les composés similaires comprennent :

Ezatiostat : Un analogue du glutathion inhibiteur de la glutathion S-transférase P1-1 avec une activité stimulante de l'hématopoïèse.

Coniferyl ferulate : Un inhibiteur puissant de la glutathion S-transférase isolé de Radix Angelicae sinensis.

Ces composés partagent des effets inhibiteurs similaires sur la glutathion S-transférase mais diffèrent par leurs cibles spécifiques et leurs activités biologiques supplémentaires .

Propriétés

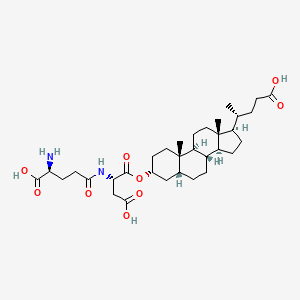

Formule moléculaire |

C33H52N2O9 |

|---|---|

Poids moléculaire |

620.8 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(2S)-3-carboxy-1-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C33H52N2O9/c1-18(4-11-28(37)38)22-7-8-23-21-6-5-19-16-20(12-14-32(19,2)24(21)13-15-33(22,23)3)44-31(43)26(17-29(39)40)35-27(36)10-9-25(34)30(41)42/h18-26H,4-17,34H2,1-3H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,21+,22-,23+,24+,25+,26+,32+,33-/m1/s1 |

Clé InChI |

GEYBDXYFLCDBPT-RHGDXGROSA-N |

SMILES isomérique |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)[C@H](CC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C)C |

SMILES canonique |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C(CC(=O)O)NC(=O)CCC(C(=O)O)N)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-5-(1-(Cyclohexylmethyl)-6-(3-methylmorpholino)-1H-benzo[d]imidazol-2-yl)-3-methylbenzo[d]isoxazole](/img/structure/B10800758.png)

![N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;hydrochloride](/img/structure/B10800772.png)

![(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane](/img/structure/B10800786.png)

![4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B10800806.png)

![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;dihydrochloride](/img/structure/B10800833.png)

![N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide](/img/structure/B10800839.png)

![(NZ)-N-[7-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B10800860.png)